Methyl nonadeca-9,10-dienoate Methyl nonadeca-9,10-dienoate
Brand Name: Vulcanchem
CAS No.: 81932-43-6
VCID: VC19302794
InChI: InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h10,12H,3-9,13-19H2,1-2H3
SMILES:
Molecular Formula: C20H36O2
Molecular Weight: 308.5 g/mol

Methyl nonadeca-9,10-dienoate

CAS No.: 81932-43-6

Cat. No.: VC19302794

Molecular Formula: C20H36O2

Molecular Weight: 308.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl nonadeca-9,10-dienoate - 81932-43-6

Specification

CAS No. 81932-43-6
Molecular Formula C20H36O2
Molecular Weight 308.5 g/mol
Standard InChI InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h10,12H,3-9,13-19H2,1-2H3
Standard InChI Key PIISIEBWFAYXSH-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC=C=CCCCCCCCC(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Methyl nonadeca-9,10-dienoate belongs to the class of unsaturated fatty acid methyl esters (FAMEs). Its molecular formula is C20H36O2\text{C}_{20}\text{H}_{36}\text{O}_{2}, with a molecular weight of 308.50 g/mol . The compound features a methyl ester group at the terminal carboxyl end and two conjugated double bonds at carbons 9 and 10 (Figure 1). The conjugated diene system likely influences its reactivity, particularly in oxidation and polymerization reactions.

Key structural features:

  • Backbone: 19-carbon chain with a methyl ester group.

  • Double bonds: Conjugated Δ9\Delta^9- and Δ10\Delta^{10}-positions.

  • Stereochemistry: Typically exists in the cis (ZZ) configuration, though trans-isomers may form under specific conditions .

Synthesis and Isolation Strategies

While no direct synthesis protocols for methyl nonadeca-9,10-dienoate are documented, analogous methods for related dienoates suggest viable pathways:

Esterification of Nonadeca-9,10-Dienoic Acid

  • Acid-catalyzed esterification: Reacting nonadeca-9,10-dienoic acid with methanol in the presence of sulfuric acid or pp-toluenesulfonic acid.

  • Enzymatic esterification: Lipase-mediated reactions under mild conditions to preserve double bond integrity .

Partial Hydrogenation of Polyunsaturated Esters

Selective hydrogenation of methyl nonadeca-9,12,15-trienoate using palladium or nickel catalysts may yield the dienoate, though over-hydrogenation to monoenoates remains a challenge .

Physicochemical Properties

Data extrapolated from related dienoates and computational models reveal the following properties:

PropertyValueSource
Boiling Point~410–425°C (estimated)
Density0.89–0.91 g/cm³
LogP (Octanol-Water)7.20
SolubilityInsoluble in water; soluble in organic solvents (e.g., hexane, chloroform)
Refractive Index1.46–1.48

The conjugated double bonds confer UV absorption at 230–260 nm, characteristic of dienoates .

Biological Activities and Applications

Insect Pheromone Activity

Methyl nonadeca-10,13-dienoate acts as a trail-following pheromone in termites. The 9,10-dienoate’s structural similarity suggests potential roles in insect communication, though empirical validation is needed.

Industrial Applications

  • Lubricants: High thermal stability and low volatility make dienoates suitable for bio-based lubricants .

  • Polymer Chemistry: The diene system enables copolymerization with styrene or acrylates for biodegradable plastics .

Comparative Analysis with Related Compounds

CompoundDouble Bond PositionsMolecular FormulaKey Applications
Methyl nonadeca-5,9-dienoate5,9C20H36O2\text{C}_{20}\text{H}_{36}\text{O}_{2}Polymer precursors
Methyl 9,10-octadecadienoate9,10C19H34O2\text{C}_{19}\text{H}_{34}\text{O}_{2}Antimicrobial agents
Methylnonadeca-15,17-dienoate15,17C20H36O2\text{C}_{20}\text{H}_{36}\text{O}_{2}Bioactive lipids

Challenges and Future Directions

  • Synthetic Optimization: Developing stereoselective methods to avoid isomerization during synthesis .

  • Biological Screening: Assessing anticancer, anti-inflammatory, and neuroprotective activities using in vitro models.

  • Environmental Impact: Evaluating biodegradability and ecotoxicity through OECD guidelines .

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